TREM-1 inhibitory peptide GF9

Description

BenchChem offers high-quality TREM-1 inhibitory peptide GF9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TREM-1 inhibitory peptide GF9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H76N10O12 |

|---|---|

Molecular Weight |

997.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H76N10O12/c1-28(2)21-34(54-44(65)36(52-40(62)25-51)23-31-15-9-7-10-16-31)43(64)58-38(26-60)46(67)53-33(19-13-14-20-50)42(63)57-39(27-61)47(68)55-35(22-29(3)4)45(66)59-41(30(5)6)48(69)56-37(49(70)71)24-32-17-11-8-12-18-32/h7-12,15-18,28-30,33-39,41,60-61H,13-14,19-27,50-51H2,1-6H3,(H,52,62)(H,53,67)(H,54,65)(H,55,68)(H,56,69)(H,57,63)(H,58,64)(H,59,66)(H,70,71)/t33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |

InChI Key |

MNVMEIMCBGNQIJ-YEFFYANISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Core Signaling Pathway of TREM-1 in Myeloid Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory responses in myeloid cells, including neutrophils, monocytes, and macrophages.[1][2][3] Discovered in 2000, this cell surface receptor, a member of the immunoglobulin superfamily, plays a pivotal role in the innate immune response to bacterial and fungal infections.[2][3][4] Unlike many immune receptors, TREM-1 lacks intrinsic signaling motifs in its cytoplasmic tail.[1][5] Instead, it relies on a crucial partnership with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12), to initiate downstream signaling cascades.[3][6][7] This guide provides a comprehensive overview of the discovery, core signaling pathways, quantitative data, and key experimental protocols related to TREM-1 in myeloid cells, offering valuable insights for researchers and professionals in the field of immunology and drug development.

The TREM-1 Signaling Cascade

The activation of TREM-1 signaling is initiated by the binding of its yet-to-be-fully-characterized ligands, which are thought to be danger- and pathogen-associated molecular patterns (DAMPs and PAMPs).[8] This binding event leads to the association of TREM-1 with DAP12.[3][6][7]

Key Signaling Events:

-

DAP12 Phosphorylation: Upon TREM-1 engagement, the immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 are phosphorylated by Src family kinases.[8]

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk), which is subsequently recruited and activated.[3][8]

-

Downstream Signal Propagation: Activated Syk initiates a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), phospholipase C-gamma (PLCγ), and the extracellular signal-regulated kinase (ERK) pathway.[8][9]

-

NF-κB Activation and Cytokine Production: These signaling pathways converge on the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[10][11] The activation of NF-κB drives the transcription and subsequent secretion of a host of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, and IL-8.[1][12]

Synergy with Pattern Recognition Receptors (PRRs)

A hallmark of TREM-1 signaling is its ability to synergize with other pattern recognition receptors, such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), to amplify the inflammatory response.[12][13] Co-ligation of TREM-1 and TLRs, for instance by bacterial lipopolysaccharide (LPS), leads to a much more robust production of pro-inflammatory cytokines than stimulation of either receptor alone.[3][10][14] This synergistic action underscores the role of TREM-1 as a potent amplifier of innate immunity.

Quantitative Data on TREM-1 Signaling

The following tables summarize quantitative data from various studies on the effects of TREM-1 activation on downstream signaling molecules and cytokine production.

Table 1: Activation of Downstream Signaling Molecules

| Cell Type | Stimulus | Molecule | Fold Increase (vs. Control) | Reference |

| BV2 microglia | LPS | p-SYK | ~2.5 | [8] |

| BV2 microglia | LPS | p-NF-κB p65 | ~3.0 | [8] |

| N2a cells | OGSD/R | p-SYK | ~2.0 | [15] |

| N2a cells | OGSD/R | p-AKT | ~2.5 | [15] |

| N2a cells | OGSD/R | p-P65 | ~2.2 | [15] |

| Human Neutrophils | anti-TREM-1 mAb | p-STAT5 | Not specified | [16] |

| Human Neutrophils | anti-TREM-1 mAb | p-RelA | Not specified | [16] |

Table 2: Pro-inflammatory Cytokine and Chemokine Production

| Cell Type | Stimulus | Cytokine/Chemokine | Fold Increase / Concentration | Reference |

| Human Monocytes | anti-TREM-1 mAb | IL-8 | > 10-fold | [2] |

| Human Monocytes | anti-TREM-1 mAb | TNF-α | > 5-fold | [2] |

| Human Monocytes | anti-TREM-1 mAb | MCP-1 | > 8-fold | [2] |

| Human PBMC | anti-TREM-1 + LPS | TNF-α | ~4000 pg/mL | [17] |

| Human PBMC | anti-TREM-1 + LTA | TNF-α | ~3000 pg/mL | [17] |

| Human PBMC | anti-TREM-1 + MDP | TNF-α | ~2500 pg/mL | [17] |

| Human PBMC | anti-TREM-1 + LPS | IL-6 | ~12000 pg/mL | [17] |

| BV2 microglia | LPS | IL-1β | ~150 pg/mL | [8] |

| BV2 microglia | LPS | IL-18 | ~125 pg/mL | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of TREM-1 signaling. Below are outlines of key experimental protocols.

Immunoprecipitation (IP) for TREM-1 and Associated Proteins

This protocol is designed to isolate TREM-1 and its interacting partners, such as DAP12 and Syk, from cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[1]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing (Optional):

-

Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[6]

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Washing:

-

Elution:

-

Resuspend the beads in 1X SDS-PAGE sample buffer.

-

Boil for 5-10 minutes to elute the protein complexes.[13]

-

Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

-

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of key signaling molecules like Syk, ERK, and Akt.

-

Protein Extraction:

-

Lyse cells as described in the IP protocol.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a sensitive method for measuring the concentration of secreted cytokines in cell culture supernatants.

-

Plate Coating:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[19]

-

-

Blocking:

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[19]

-

-

Sample and Standard Incubation:

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.[19]

-

-

Enzyme and Substrate Incubation:

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes.[19]

-

Wash the plate.

-

Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

-

Measurement:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.[21]

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Flow Cytometry for TREM-1 Surface Expression

This protocol allows for the quantification of TREM-1 expression on the surface of myeloid cells.

-

Cell Preparation:

-

Harvest cells and wash them with FACS buffer (PBS with 2% FBS and 0.02% sodium azide).[22]

-

-

Fc Receptor Blocking:

-

Incubate cells with an Fc block reagent to prevent non-specific antibody binding.

-

-

Staining:

-

Incubate cells with a fluorochrome-conjugated anti-TREM-1 antibody and antibodies against other cell surface markers (e.g., CD11b, CD45) for 30 minutes on ice in the dark.[23]

-

Include an isotype control for the anti-TREM-1 antibody.

-

-

Washing:

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the myeloid cell population of interest to determine the percentage of TREM-1 positive cells and their mean fluorescence intensity (MFI).[23]

-

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying TREM-1.

Caption: The core TREM-1 signaling pathway in myeloid cells.

Caption: Synergy between TREM-1 and TLR4 signaling pathways.

Caption: A general experimental workflow for studying TREM-1 signaling.

Conclusion

The discovery of TREM-1 has significantly advanced our understanding of the regulation of inflammatory responses in myeloid cells. Its unique reliance on the DAP12 adaptor protein and its synergistic relationship with other pattern recognition receptors position it as a key amplifier of innate immunity. The detailed signaling pathways, quantitative data, and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to further elucidate the role of TREM-1 in health and disease and to explore its potential as a therapeutic target. The ongoing research in this field holds promise for the development of novel therapies for a range of inflammatory conditions.

References

- 1. TREM1 Regulates Neuroinflammatory Injury by Modulate Proinflammatory Subtype Transition of Microglia and Formation of Neutrophil Extracellular Traps via Interaction With SYK in Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutting edge: inflammatory responses can be triggered by TREM-1, a novel receptor expressed on neutrophils and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? [frontiersin.org]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Distinct signaling cascades of TREM-1, TLR and NLR in neutrophils and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct Signaling Cascades of TREM-1, TLR and NLR in Neutrophils and Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional genomics of silencing TREM-1 on TLR4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. www2.nau.edu [www2.nau.edu]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Trem1 mediates neuronal apoptosis via interaction with SYK after spinal cord ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of TREM-1 activation in human neutrophils: activation of signaling pathways, recruitment into lipid rafts and association with TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. cloud-clone.com [cloud-clone.com]

- 22. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

- 23. researchgate.net [researchgate.net]

The Role of TREM-1 in the Inflammatory Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a pivotal amplifier of the inflammatory cascade, playing a critical role in the pathogenesis of a wide spectrum of inflammatory diseases. Expressed predominantly on neutrophils and monocytes/macrophages, TREM-1 activation leads to the potentiation of inflammatory responses, primarily through synergy with pattern recognition receptors such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs). This amplification results in an exuberant production of pro-inflammatory cytokines and chemokines, contributing to tissue damage and organ dysfunction in conditions like sepsis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and even viral infections like COVID-19. Consequently, TREM-1 has garnered significant attention as a promising therapeutic target and a valuable biomarker for disease activity and prognosis. This technical guide provides an in-depth overview of the core aspects of TREM-1 biology, including its signaling pathways, its multifaceted role in various inflammatory conditions, detailed experimental protocols for its investigation, and a summary of key quantitative data.

The TREM-1 Signaling Pathway: A Potent Amplifier of Inflammation

TREM-1 is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It lacks intrinsic signaling motifs in its cytoplasmic tail and relies on the association with the adapter protein DNAX-activating protein of 12 kDa (DAP12) for signal transduction.[1]

Upon ligand binding, which is thought to be initiated by danger- and pathogen-associated molecular patterns (DAMPs and PAMPs), TREM-1 multimerizes, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 by Src family kinases.[2] This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk), which, upon recruitment and activation, initiates a cascade of downstream signaling events.[2]

Key downstream pathways activated by TREM-1 signaling include:

-

Phospholipase C (PLC) activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and the production of pro-inflammatory mediators.[3]

-

Mitogen-activated protein kinase (MAPK) cascades: Including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which are critical for the activation of transcription factors.[2]

-

Nuclear factor-kappa B (NF-κB) activation: A central transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8), and other inflammatory mediators.[3]

A crucial aspect of TREM-1 function is its synergistic crosstalk with other innate immune signaling pathways, particularly TLRs.[4] TLR activation upregulates TREM-1 expression, and co-ligation of TREM-1 and TLRs leads to a dramatically amplified inflammatory response, far exceeding the response to TLR ligation alone.[4] This synergy is thought to occur at the level of downstream signaling molecules, leading to enhanced NF-κB activation.[2]

The Role of TREM-1 in Inflammatory Diseases

The dysregulation of TREM-1 signaling is implicated in the pathophysiology of numerous inflammatory disorders.

Sepsis

In sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, TREM-1 plays a central role in amplifying the cytokine storm.[5] Elevated levels of both membrane-bound TREM-1 (mTREM-1) on neutrophils and monocytes, and its soluble form (sTREM-1) in the plasma, are associated with disease severity and poor prognosis.[6] Blockade of TREM-1 in preclinical models of sepsis has been shown to reduce systemic inflammation and improve survival, highlighting its potential as a therapeutic target.[7]

Inflammatory Bowel Disease (IBD)

In IBD, including Crohn's disease and ulcerative colitis, TREM-1 expression is significantly upregulated on intestinal macrophages and neutrophils.[4] This heightened expression correlates with disease activity and contributes to the chronic inflammation and tissue damage characteristic of IBD.[4] In vitro studies have shown that activation of TREM-1 on intestinal macrophages from IBD patients leads to enhanced secretion of pro-inflammatory cytokines.[4]

Rheumatoid Arthritis (RA)

TREM-1 is also implicated in the pathogenesis of RA, an autoimmune disease characterized by chronic inflammation of the joints. Increased expression of TREM-1 is observed in the synovial tissue of RA patients, where it is expressed by macrophages and neutrophils.[1] Soluble TREM-1 levels are also elevated in the synovial fluid and plasma of RA patients and correlate with disease activity.[7][8]

Viral Infections, including COVID-19

While initially studied primarily in the context of bacterial infections, emerging evidence points to a role for TREM-1 in viral pathogenesis as well. In COVID-19, elevated levels of sTREM-1 have been associated with disease severity and mortality.[9][10] TREM-1 expression is also increased on peripheral blood T cells of COVID-19 patients.[11] The TREM-1 pathway may contribute to the hyperinflammatory response, or "cytokine storm," observed in severe COVID-19.

Quantitative Data on TREM-1 in Inflammatory Diseases

The following tables summarize key quantitative data regarding TREM-1 expression and sTREM-1 levels in various inflammatory conditions.

Table 1: Soluble TREM-1 (sTREM-1) Levels in Sepsis

| Patient Group | sTREM-1 Concentration (pg/mL) | Reference |

| Healthy Controls | 1.77 - 135 | [12] |

| Sepsis | 118.3 (median) | [13] |

| Severe Sepsis | 240.6 (median) | [13] |

| Septic Shock | 814 (median) | [12] |

| Septic Shock (Non-survivors) | 773 (median) | [14] |

| Septic Shock (Survivors) | 391 (median) | [14] |

Table 2: TREM-1 Expression and sTREM-1 Levels in Inflammatory Bowel Disease (IBD)

| Parameter | IBD Patients vs. Controls | Correlation with Disease Activity | Reference |

| Intestinal TREM-1 mRNA | Increased | Correlates with disease score | [2] |

| TREM-1+ Macrophages in Lamina Propria | Significantly increased | Correlates with inflammatory molecules | [2] |

| Serum sTREM-1 (Ulcerative Colitis) | Significantly higher (60.4 ± 41.8 pg/mL vs. 0.6 ± 1.4 pg/mL) | Highly correlated (r = 0.849) | [9] |

| Serum sTREM-1 (Crohn's Disease) | Significantly higher (66.5 ± 42.4 pg/mL vs. 0.6 ± 1.4 pg/mL) | No significant correlation | [9] |

| Serum sTREM-1 (Active vs. Quiescent IBD) | Elevated in both, no significant difference | Does not correlate with endoscopic activity | [7] |

Table 3: TREM-1 Expression and sTREM-1 Levels in Rheumatoid Arthritis (RA)

| Parameter | RA Patients vs. Controls | Correlation with Disease Activity (DAS28) | Reference |

| Synovial TREM-1 mRNA | 6.5-fold increase | - | [1] |

| Plasma sTREM-1 | Significantly higher (170.10 ± 84.71 pg/mL vs. 97.41 ± 40.64 pg/mL) | Correlated (r = 0.329) | [8] |

| Synovial Fluid sTREM-1 | Significantly higher than in non-inflammatory arthritis | Correlated with synovial fluid leukocyte counts | [7] |

Table 4: TREM-1 in COVID-19

| Parameter | COVID-19 Patients vs. Controls | Correlation with Severity | Reference |

| Plasma sTREM-1 | Increased | Higher in severe cases | [9] |

| TREM-1+ Monocytes | Slightly lower | - | [11] |

| TREM-1+ CD4+ and CD8+ T cells | Upregulated | - | [11] |

Experimental Protocols for TREM-1 Research

This section provides detailed methodologies for key experiments cited in the study of TREM-1.

Measurement of Soluble TREM-1 (sTREM-1) by ELISA

This protocol is a generalized procedure based on commercially available ELISA kits.

Materials:

-

Human sTREM-1 ELISA Kit (e.g., from R&D Systems, MyBioSource, or Cloud-Clone Corp.)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Wash buffer (usually provided with the kit)

-

Distilled or deionized water

-

Sample diluent (usually provided with the kit)

Procedure:

-

Sample Preparation:

-

Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the serum.

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.

-

Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.

-

Dilute samples as necessary with the provided sample diluent. A 1:2 dilution is often recommended for serum/plasma.[5]

-

-

Assay Procedure:

-

Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Add 100 µL of standard, blank, or sample to each well of the pre-coated microplate.

-

Cover the plate and incubate for 1-2 hours at 37°C.[15]

-

Aspirate each well and wash, repeating the process three times for a total of four washes with wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well.

-

Cover and incubate for 1 hour at 37°C.[15]

-

Repeat the aspiration and wash step as in step 4.

-

Add 100 µL of Streptavidin-HRP to each well.

-

Cover and incubate for 30 minutes at 37°C.[15]

-

Repeat the aspiration and wash step, this time for a total of five washes.

-

Add 90 µL of TMB substrate solution to each well.

-

Incubate for 10-20 minutes at 37°C in the dark.[15]

-

Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the optical density of each well within 30 minutes at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Determine the concentration of sTREM-1 in the samples by interpolating their mean absorbance values from the standard curve.

-

Flow Cytometry for TREM-1 Expression on Human Monocytes

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

Human FcR Blocking Reagent

-

Anti-human TREM-1 antibody (e.g., PE-conjugated)

-

Isotype control antibody (e.g., PE-conjugated mouse IgG1)

-

Anti-human CD14 antibody (e.g., FITC-conjugated)

-

Fixation buffer (e.g., 2% formaldehyde in FACS buffer)

-

Flow cytometer

Procedure:

-

Monocyte Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

For higher purity, monocytes can be further isolated from PBMCs using CD14 microbeads (positive selection) or a monocyte isolation kit (negative selection).

-

-

Cell Staining:

-

Wash the isolated monocytes with PBS and resuspend in FACS buffer.

-

Block Fc receptors by incubating the cells with Human FcR Blocking Reagent for 10-15 minutes at 4°C.[16]

-

Add the anti-human TREM-1 antibody and anti-human CD14 antibody at the manufacturer's recommended concentration.

-

In a separate tube, add the corresponding isotype control antibody for TREM-1.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix the cells with fixation buffer.[16]

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the monocyte population based on forward and side scatter properties and CD14 expression.

-

Analyze the expression of TREM-1 on the gated monocyte population, using the isotype control to set the negative gate.

-

In Vitro TREM-1 Activation Assay in Macrophages

Materials:

-

Macrophage cell line (e.g., THP-1, RAW 264.7) or primary human monocyte-derived macrophages

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Plate-bound agonistic anti-TREM-1 antibody (e.g., 10 µg/mL) or isotype control antibody

-

LPS (optional, for co-stimulation)

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Cell Culture:

-

Culture macrophages in complete medium. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with PMA (phorbol 12-myristate 13-acetate).

-

-

TREM-1 Activation:

-

Coat a 96-well plate with agonistic anti-TREM-1 antibody or isotype control antibody overnight at 4°C.

-

Wash the plate to remove unbound antibody.

-

Seed the macrophages into the antibody-coated wells at a density of 1 x 10^6 cells/mL.[4]

-

If co-stimulation is desired, add LPS (e.g., 100 ng/mL) to the wells.

-

Incubate for 24 hours at 37°C.[4]

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot for TREM-1 and Downstream Signaling Molecules

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against TREM-1, phospho-Syk, total Syk, phospho-ERK, total ERK, etc.

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in lysis buffer and quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using ECL substrate and an imaging system.

-

TREM-1 siRNA Transfection in Macrophages

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

TREM-1 specific siRNA and control siRNA

-

Transfection reagent (e.g., HiPerFect)

-

Opti-MEM or other serum-free medium

-

Complete culture medium

Procedure:

-

Transfection:

-

Verification of Knockdown:

-

Assess TREM-1 knockdown efficiency by qRT-PCR or Western blot.

-

-

Functional Assays:

-

Perform functional assays, such as stimulation with LPS and measurement of cytokine production, to evaluate the effect of TREM-1 knockdown.

-

Conclusion

TREM-1 has unequivocally been established as a critical amplifier of the inflammatory response, with profound implications for a multitude of inflammatory diseases. Its unique ability to synergize with other innate immune receptors positions it as a central node in the inflammatory network. The development of specific inhibitors targeting the TREM-1 pathway holds immense promise for the treatment of conditions characterized by excessive inflammation. Furthermore, the utility of sTREM-1 as a biomarker for disease activity and prognosis is increasingly recognized. The experimental protocols and quantitative data compiled in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of TREM-1 biology and translating this knowledge into novel therapeutic strategies. Continued investigation into the intricacies of TREM-1 signaling and its regulation will undoubtedly pave the way for innovative and targeted immunomodulatory therapies.

References

- 1. TREM-1 expression is increased in the synovium of rheumatoid arthritis patients and induces the expression of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1)-mediated Bcl-2 Induction Prolongs Macrophage Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labiotech.eu [labiotech.eu]

- 5. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elevated synovial expression of triggering receptor expressed on myeloid cells 1 in patients with septic arthritis or rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levels of plasma-soluble triggering receptor expressed on myeloid cells-1 (sTREM-1) are correlated with disease activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of triggering receptor expressed on myeloid cells-1 (TREM-1) in COVID-19 and other viral pneumonias: a systematic review and meta-analysis of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sTREM-1 Predicts Disease Severity and Mortality in COVID-19 Patients: Involvement of Peripheral Blood Leukocytes and MMP-8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TREM-1, TREM-2 and their association with disease severity in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gene Expression Analysis of TREM1 and GRK2 in Polymorphonuclear Leukocytes as the Surrogate Biomarkers of Acute Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Molecular and immunological features of TREM1 and its emergence as a prognostic indicator in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Core Mechanism of TREM-1 Amplification of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of innate immunity, playing a critical role in the inflammatory response to pathogens. Expressed predominantly on neutrophils, monocytes, and macrophages, TREM-1 activation leads to a significant increase in the production of pro-inflammatory cytokines and chemokines, neutrophil degranulation, and oxidative burst. This receptor acts in synergy with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs) to mount a robust defense against microbial infections. However, dysregulation of the TREM-1 pathway can lead to excessive inflammation and contribute to the pathophysiology of sepsis and other inflammatory diseases, making it a key therapeutic target. This guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding TREM-1's function.

TREM-1: Structure, Expression, and Ligands

TREM-1 is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is characterized by a single V-type immunoglobulin-like extracellular domain, a transmembrane region, and a short cytoplasmic tail that lacks intrinsic signaling motifs.[1][2] Consequently, for signal transduction, TREM-1 associates with the transmembrane adapter protein, DNAX-activating protein 12 (DAP12).[1][2][3][4][5] This association is crucial for the surface expression and signaling capacity of TREM-1.[1][2]

TREM-1 is primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[3][6][7][8] Its expression is significantly upregulated in response to microbial products like lipopolysaccharide (LPS) and other pro-inflammatory stimuli.[6][9]

While the full range of TREM-1 ligands is still under investigation, several have been identified:

-

Peptidoglycan Recognition Protein 1 (PGLYRP1): Secreted by neutrophils, PGLYRP1 can form complexes with bacterial peptidoglycan to potently activate TREM-1.[10][11][12] Multimerized or surface-bound PGLYRP1 can also activate TREM-1 independently of peptidoglycan.[10][13][14]

-

High Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) released from necrotic cells, HMGB1 is a potential endogenous ligand for TREM-1.[15][16][17]

-

Extracellular cold-inducible RNA-binding protein (eCIRP): Another DAMP that can act as a ligand for TREM-1.[18]

-

Lipopolysaccharide (LPS): While primarily a TLR4 ligand, LPS can also indirectly lead to TREM-1 activation and upregulation.[15][19]

The TREM-1 Signaling Cascade

Upon ligand binding, TREM-1 undergoes multimerization, which is essential for its activation.[20][21] This clustering facilitates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated DAP12 adapter protein by Src family kinases.[2][20][22]

Phosphorylated DAP12 serves as a docking site for spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP70), leading to their activation.[2][22] Activated Syk initiates a cascade of downstream signaling events, including the activation of:

-

Phospholipase C-γ (PLC-γ): This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[2][23]

-

Phosphatidylinositol 3-kinase (PI3K): The PI3K/Akt pathway is crucial for cell survival and the production of some inflammatory mediators.[16][24][25]

-

Mitogen-Activated Protein Kinases (MAPKs): Both the p38 and Extracellular signal-regulated kinase (ERK) pathways are activated downstream of TREM-1.[16][23][24]

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT): The JAK2/STAT5 pathway is also engaged following TREM-1 ligation.[3][25]

These signaling pathways converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) , which orchestrates the expression of a wide range of pro-inflammatory genes.[2][3][20][25]

Visualizing the TREM-1 Signaling Pathway

Caption: Core TREM-1 signaling pathway leading to pro-inflammatory cytokine production.

Amplification of Innate Immunity: Synergy with TLRs and NLRs

A hallmark of TREM-1 function is its ability to synergistically amplify inflammatory signals initiated by other PRRs.[3][13][26]

-

Toll-like Receptors (TLRs): TLR activation, for instance by LPS (TLR4) or lipoteichoic acid (TLR2), upregulates the expression of TREM-1.[7][27] Concomitant engagement of TREM-1 and TLRs leads to a massive increase in the production of cytokines and chemokines, far exceeding the additive effect of stimulating either receptor alone.[19] This synergy is thought to occur through the convergence of their downstream signaling pathways, potentially at the level of NF-κB and other transcription factors.[28]

-

NOD-like Receptors (NLRs): TREM-1 also enhances the inflammatory response to intracellular NLR ligands, such as muramyl dipeptide (MDP), a component of bacterial peptidoglycan recognized by NOD2.[13][28] This collaboration ensures a robust response to both extracellular and intracellular pathogens.

Visualizing TREM-1 Synergy with TLR4

Caption: Synergistic amplification of inflammation by TREM-1 and TLR4 pathways.

Data Presentation: Quantitative Effects of TREM-1 Activation

The amplification of cytokine production is a key quantitative measure of TREM-1 function. The following tables summarize findings from various studies.

| Cell Type | Stimulus | Cytokine | Fold Increase / Change | Reference |

| Human Macrophages | PGN + PGLYRP1 | TNF-α | >7-fold increase compared to PGN alone | [13] |

| Murine Peritoneal Macrophages | LPS + M3 (eCIRP-TREM-1 inhibitor) | TNF-α, IL-6 | Decreased levels with M3 treatment | [18] |

| Murine Macrophages | LPS | TNF-α, IL-1β, IL-6 | Reduced release in TREM-1/3 deficient cells | [18] |

| Human Monocytes | LPS + LP17 (TREM-1 inhibitory peptide) | TNF-α, IL-1β | Dose-dependent reduction | [19] |

| Rat Model (CLP) | LP17 treatment | Serum TNF-α, IL-6, IL-1β | Strikingly attenuated with LP17 | [3] |

| Model System | TREM-1 Modulation | Key Inflammatory Mediators Measured | Quantitative Outcome | Reference |

| Murine Sepsis (LPS-induced) | M3 (eCIRP-TREM-1 inhibitor) | Serum TNF-α, IL-6 | Decreased levels and improved 7-day survival | [18] |

| Murine Sepsis (CLP) | M3 (eCIRP-TREM-1 inhibitor) | Serum AST, ALT, TNF-α, IL-6 | Decreased levels and attenuated lung injury | [18] |

| Rat Sepsis (LPS-induced) | LP17 peptide | Serum TNF-α, IL-1β, Nitrates/Nitrites | Lower concentrations with LP17 treatment | [19] |

| Rat Sepsis (CLP) | LP17 peptide | Serum TNF-α, IL-1β, IL-6 | Improved levels and 48-hour survival | [19] |

| Plasmodium berghei-infected mice | mTREM-1/Ab (agonist) | TNF-α, IFNγ, IL-6, IL-10 | Suppressed levels on day 5 post-infection | [28] |

Experimental Protocols

In Vitro TREM-1 Cross-Linking Assay for Cytokine Production

This protocol is designed to assess the effect of direct TREM-1 activation on cytokine release from myeloid cells.

Materials:

-

Primary human monocytes or murine bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Agonistic anti-TREM-1 antibody (e.g., 10 µg/mL)[29]

-

Isotype control IgG antibody (10 µg/mL)[29]

-

LPS (e.g., 100 ng/mL, for co-stimulation)[29]

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Cell Seeding: Seed monocytes or macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-incubation (optional): For synergy experiments, pre-incubate cells with a sub-optimal concentration of LPS (e.g., 10 ng/mL) for 2-4 hours.

-

TREM-1 Cross-linking:

-

For TREM-1 activation, add the agonistic anti-TREM-1 antibody to the designated wells.

-

Add the isotype control antibody to control wells.

-

For co-stimulation experiments, add the anti-TREM-1 antibody in combination with LPS.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.

-

Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

Visualizing the TREM-1 Cross-Linking Workflow

Caption: Workflow for an in vitro TREM-1 cross-linking and cytokine analysis experiment.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a gold standard for inducing polymicrobial sepsis in rodents and is used to evaluate the therapeutic potential of TREM-1 inhibitors.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

Needle (e.g., 18-27 gauge, depending on desired severity)[3][4]

-

TREM-1 inhibitory peptide (e.g., LP17) or control peptide

-

Sterile saline for resuscitation

Procedure:

-

Anesthesia: Anesthetize the mouse using an approved protocol.

-

Surgical Preparation: Shave the abdomen and sterilize the area with an antiseptic solution.

-

Laparotomy: Make a small midline incision through the skin and peritoneum to expose the cecum.

-

Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.

-

Puncture: Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter may be expressed to ensure patency.[3]

-

Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

-

Resuscitation and Treatment:

-

Monitoring: Monitor the animals for survival and clinical signs of sepsis.

-

Sample Collection: At specified time points, blood and tissue samples can be collected for analysis of cytokine levels, bacterial load, and organ damage.

Visualizing the CLP Experimental Workflow

Caption: Workflow for the cecal ligation and puncture (CLP) sepsis model.

Conclusion

TREM-1 is a critical amplifier of the innate immune response, operating at the crossroads of pathogen recognition and inflammatory signaling. Its ability to synergize with TLRs and NLRs makes it a central player in the defense against a wide array of microbes. The detailed understanding of its signaling cascade, from ligand binding and DAP12 association to the activation of downstream kinases and transcription factors, has illuminated its profound impact on cytokine production and myeloid cell function. The experimental protocols outlined herein provide a framework for the continued investigation of TREM-1 biology. Given its role in the hyperinflammatory states that characterize sepsis and other inflammatory diseases, the development of therapeutics that modulate the TREM-1 pathway holds significant promise for the treatment of these life-threatening conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MYD88-dependent and -independent activation of TREM-1 via specific TLR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Synergy Between Viral and Bacterial Toll-Like Receptors Leads to Amplification of Inflammatory Responses and Preterm Labor in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cutting Edge: Identification of Neutrophil PGLYRP1 as a Ligand for TREM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Triggering Receptor Expressed on Myeloid Cells-1 Agonist Regulates Intestinal Inflammation via Cd177+ Neutrophils [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Innate immune responses to TREM-1 activation: overlap, divergence, and positive and negative cross-talk with bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 19. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Distinct Features of Human Myeloid Cell Cytokine Response Profiles Identify Neutrophil Activation by Cytokines as a Prognostic Feature during Tuberculosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iqproducts.nl [iqproducts.nl]

- 24. resources.rndsystems.com [resources.rndsystems.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. TREM-1 modulation produces positive outcome on the histopathology and cytokines release profile of Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1)-mediated Bcl-2 Induction Prolongs Macrophage Survival - PMC [pmc.ncbi.nlm.nih.gov]

TREM-1: A Promising Therapeutic Target in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory responses in a host of diseases.[1] Expressed predominantly on neutrophils, monocytes, and macrophages, TREM-1 activation, in synergy with pattern recognition receptors like Toll-like receptors (TLRs), leads to a robust production of pro-inflammatory cytokines and chemokines.[2][3] This hyper-inflammatory state is a key pathological driver in conditions such as sepsis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and cardiovascular diseases.[1][3][4] Consequently, TREM-1 has garnered significant attention as a promising therapeutic target. This technical guide provides an in-depth overview of TREM-1 biology, its signaling pathway, preclinical evidence for its therapeutic targeting, and detailed experimental protocols for its investigation.

The TREM-1 Signaling Cascade

TREM-1 is a type I transmembrane protein with a single V-type immunoglobulin-like extracellular domain, a transmembrane region, and a short cytoplasmic tail lacking intrinsic signaling motifs.[2] For signal transduction, TREM-1 associates with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12).[5][6]

Upon ligand binding, the following signaling cascade is initiated:

-

Ligand Binding and Receptor Association: The binding of endogenous or exogenous ligands to the extracellular domain of TREM-1 induces a conformational change, leading to the recruitment and phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 by Src family kinases.[1][4]

-

Syk Recruitment and Activation: The phosphorylated ITAM of DAP12 serves as a docking site for the spleen tyrosine kinase (Syk).[1][7] This recruitment leads to the activation of Syk.

-

Downstream Signaling Activation: Activated Syk initiates multiple downstream signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation.[5][8]

-

Phospholipase Cγ (PLCγ) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of protein kinase C (PKC).[1][7]

-

Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway: This pathway is crucial for the activation of transcription factors.[1][8]

-

-

NF-κB Activation and Pro-inflammatory Gene Expression: These signaling cascades converge on the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][5] NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., IL-8, MCP-1), and other inflammatory mediators.[8][9]

This signaling cascade effectively amplifies the initial inflammatory signal, leading to a heightened and sustained inflammatory response.

Caption: The TREM-1 signaling pathway, initiated by ligand binding and culminating in the production of pro-inflammatory mediators.

TREM-1 as a Therapeutic Target: Preclinical Evidence

The therapeutic potential of targeting TREM-1 has been investigated in various preclinical models of inflammatory diseases. Inhibition of TREM-1 signaling has consistently demonstrated beneficial effects, including reduced inflammation, improved survival, and attenuated disease severity.

Sepsis

In murine models of sepsis, such as cecal ligation and puncture (CLP), TREM-1 blockade has been shown to improve survival rates significantly.[9]

| Sepsis Model | Intervention | Key Findings | Reference |

| Cecal Ligation and Puncture (CLP) in rats | TREM-1 inhibitory peptide (LP17) | Survival at experiment endpoint: >60% with LP17 vs. 0% with scrambled peptide. Attenuated serum levels of TNF-α, IL-6, and IL-1β. | [9] |

| CLP in mice | Targeted endothelial TREM-1 inhibition (SLC-TREM-1) | Improved median survival time. Reduced neutrophil extravasation. | [10] |

Inflammatory Bowel Disease (IBD)

In experimental models of colitis, TREM-1 inhibition has been shown to ameliorate disease activity.

| IBD Model | Intervention | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS)-induced colitis in mice | TREM-1 inhibitory peptide (LR12) | Attenuated clinical, endoscopic, and histological severity of colitis. Restored impaired autophagy activity. | [11] |

Rheumatoid Arthritis (RA)

In the collagen-induced arthritis (CIA) model, targeting TREM-1 has demonstrated anti-inflammatory and joint-protective effects.

| RA Model | Intervention | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) in mice | TREM-1 inhibitory nonapeptide (GF9) | Ameliorated CIA and protected against bone and cartilage damage. Reduced plasma levels of TNF-α, IL-1, and IL-6. | [1] |

Nonalcoholic Fatty Liver Disease (NAFLD)

TREM-1 has also been implicated in the pathogenesis of NAFLD.

| NAFLD Model | Intervention | Key Findings | Reference |

| High-Fat Diet (HFD)-induced NAFLD in mice | Lentiviral vector short hairpin TREM-1 | Marked improvement in liver tissue morphology and architecture. Less lipid accumulation. Inactivation of NF-κB and PI3K/AKT signaling pathways. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate TREM-1.

Measurement of Soluble TREM-1 (sTREM-1) by ELISA

Soluble TREM-1 is shed from the cell surface and can be detected in various biological fluids, serving as a biomarker for TREM-1 activation.[2]

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of sTREM-1.

Materials:

-

sTREM-1 ELISA kit (e.g., R&D Systems, FineTest, Cloud-Clone Corp.)[2][12][13]

-

Microplate reader set to 450 nm

-

Pipettes and tips

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Samples (serum, plasma, cell culture supernatants, etc.)

Procedure:

-

Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Samples may require dilution.[2][12]

-

Coating: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C or room temperature.[12][13]

-

Detection Antibody: Aspirate and wash the wells. Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C or room temperature.[12]

-

Streptavidin-HRP: Aspirate and wash the wells. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C or room temperature.[12]

-

Substrate Development: Aspirate and wash the wells. Add 90-100 µL of TMB substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark.[12][13]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Immediately read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of sTREM-1 in the samples by referring to the standard curve.

Analysis of TREM-1 Expression by Flow Cytometry

Flow cytometry is used to quantify the expression of TREM-1 on the surface of specific cell populations.

Materials:

-

Flow cytometer

-

Fluorochrome-conjugated anti-TREM-1 antibody

-

Antibodies against cell surface markers (e.g., CD11b, CD45 for myeloid cells)[14]

-

Appropriate isotype control antibodies

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fixation buffer (optional)

-

Single-cell suspension of blood, spleen, or other tissues

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For whole blood, red blood cell lysis may be necessary.

-

Staining: a. Resuspend approximately 1 x 10^6 cells in FACS buffer. b. Add the fluorochrome-conjugated antibodies against TREM-1 and other cell surface markers at the predetermined optimal concentrations. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.

-

Fixation (Optional): If not analyzing immediately, resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde).

-

Data Acquisition: Acquire the data on a flow cytometer. Be sure to set up appropriate compensation controls.

-

Data Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on the cell population of interest (e.g., CD45+ CD11b+ for myeloid cells) and quantify the percentage of TREM-1 positive cells and the mean fluorescence intensity (MFI).[14]

In Vivo Model: Cecal Ligation and Puncture (CLP) for Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[9][15][16]

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.

-

Surgical Preparation: Shave and disinfect the abdomen.

-

Laparotomy: Make a midline incision to expose the cecum.

-

Ligation: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge. The size of the needle will also influence the severity of sepsis. A small amount of feces can be extruded to ensure patency.[9]

-

Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

-

Fluid Resuscitation and Analgesia: Administer subcutaneous fluids for resuscitation and provide appropriate post-operative analgesia.

-

Monitoring: Monitor the animals for signs of sepsis and survival.

-

Therapeutic Intervention: Administer the TREM-1 inhibitor at the desired time points before or after CLP.

In Vivo Model: Collagen-Induced Arthritis (CIA)

The CIA model is a well-established model of rheumatoid arthritis.[1][17][18]

Procedure:

-

Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).[1][18]

-

Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.[18]

-

Arthritis Development: Arthritis typically develops between days 26 and 38.

-

Clinical Assessment: Monitor the mice for the onset and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and redness).

-

Therapeutic Intervention: Administer the TREM-1 inhibitor at the desired time points, either prophylactically or therapeutically after the onset of arthritis.

-

Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Experimental and Logical Workflows

Visualizing the workflow for testing TREM-1 inhibitors can aid in experimental design.

Caption: A generalized workflow for the screening and validation of TREM-1 inhibitors.

Conclusion

TREM-1 stands as a pivotal amplifier of inflammation in a multitude of diseases. The compelling preclinical data demonstrating the efficacy of TREM-1 inhibition in diverse inflammatory models underscores its potential as a transformative therapeutic target. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the underlying biology of TREM-1 and practical guidance for its investigation. Further research into the nuances of TREM-1 signaling and the development of specific and potent inhibitors will be crucial in translating the therapeutic promise of targeting TREM-1 into clinical reality.

References

- 1. Rationally designed ligand‐independent peptide inhibitors of TREM‐1 ameliorate collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fn-test.com [fn-test.com]

- 3. mdpi.com [mdpi.com]

- 4. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Inhibition of TREM‐1 attenuates inflammation and lipid accumulation in diet‐induced nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Distinct Signaling Cascades of TREM-1, TLR and NLR in Neutrophils and Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cecum Ligation and Puncture (CLP)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. chondrex.com [chondrex.com]

The Imperative of Attenuation: A Technical Guide to the Rationale for Developing TREM-1 Inhibitory Peptides

For Immediate Release

[City, State] – [Date] – In the landscape of inflammatory disease and cancer immunotherapy, the Triggering Receptor Expressed on Myoid Cells-1 (TREM-1) has emerged as a critical checkpoint and a promising therapeutic target. This technical guide provides an in-depth rationale for the development of TREM-1 inhibitory peptides, offering researchers, scientists, and drug development professionals a comprehensive overview of the underlying biology, mechanisms of action, and preclinical evidence supporting this therapeutic strategy.

Executive Summary: The TREM-1 Conundrum

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammation.[1][2] As a member of the immunoglobulin superfamily, it is primarily expressed on the surface of neutrophils, monocytes, and macrophages.[1][3] While essential for a robust innate immune response against pathogens, dysregulated TREM-1 signaling is a key driver in the pathophysiology of a wide array of inflammatory conditions, including sepsis, inflammatory bowel disease (IBD), rheumatoid arthritis, and even cancer.[1][3][4][5] Over-activation of the TREM-1 pathway leads to a hyperinflammatory state, often referred to as a "cytokine storm," which can result in severe tissue damage and organ failure.[3] TREM-1 inhibitory peptides are being developed to modulate this excessive inflammatory response, offering a targeted therapeutic approach without compromising the host's ability to clear pathogens.[6]

The TREM-1 Signaling Pathway: An Amplifier of Inflammation

Upon engagement by its yet to be fully characterized ligands, TREM-1 associates with the transmembrane adapter protein DAP12.[2] This association leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12.[2] This event initiates a downstream signaling cascade involving the recruitment and activation of the spleen tyrosine kinase (Syk).[2] Subsequent activation of pathways including PI3K/Akt and MAPKs ultimately leads to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-1β, IL-6, and IL-8.[3][7]

A crucial aspect of TREM-1 biology is its synergistic relationship with Toll-like receptors (TLRs).[3][4][7] Activation of TLRs not only upregulates the expression of TREM-1 on myeloid cells but also sensitizes these cells to TREM-1 ligands, creating a potent positive feedback loop that dramatically amplifies the inflammatory response.[4][7]

Rationale for TREM-1 Inhibition

The rationale for developing TREM-1 inhibitory peptides is grounded in the receptor's role as a central amplifier of pathological inflammation across a spectrum of diseases.

-

Sepsis: In sepsis, an overwhelming and dysregulated host response to infection leads to life-threatening organ dysfunction.[6] TREM-1 is significantly upregulated on neutrophils and monocytes during sepsis, and its activation contributes to the cytokine storm that drives disease progression.[3][6] Inhibiting TREM-1 aims to dampen this hyperinflammatory response, thereby preventing organ damage and improving survival, without causing broad immunosuppression that could impair pathogen clearance.[6]

-

Inflammatory Bowel Disease (IBD): In IBD, chronic inflammation of the gastrointestinal tract leads to tissue damage. TREM-1 expressing macrophages are found in increased numbers in the inflamed intestinal mucosa of IBD patients.[8][9] Engagement of TREM-1 on these cells enhances the secretion of inflammatory mediators, perpetuating the chronic inflammatory state.[8]

-

Rheumatoid Arthritis (RA): RA is a chronic autoimmune disorder characterized by persistent inflammation of the joints. TREM-1 is implicated in the pathogenesis of RA, and its blockade has been shown to reduce inflammation and protect against bone and cartilage damage in preclinical models.[10]

-

Cancer: Chronic inflammation is a recognized driver of cancer development and progression.[3] TREM-1 expression on tumor-associated macrophages (TAMs) has been linked to a pro-tumor inflammatory microenvironment that supports tumor growth and metastasis.[3][5] Targeting TREM-1 in the tumor microenvironment is being explored as a strategy to reprogram immunosuppressive myeloid cells and enhance anti-tumor immunity.[11][12]

Mechanisms of TREM-1 Inhibitory Peptides

Several classes of TREM-1 inhibitory peptides have been developed, primarily functioning through two distinct mechanisms:

-

Ligand-Dependent Inhibition (Decoy Receptors): These peptides, such as LP17 and LR12 (nangibotide) , are typically derived from the extracellular domain of TREM-1. They act as decoy receptors, binding to the natural ligands of TREM-1 and preventing them from engaging with the cell-surface receptor, thereby blocking the initiation of the inflammatory cascade.

-

Ligand-Independent Inhibition: Peptides like GF9 are designed to disrupt the interaction between TREM-1 and its signaling partner, DAP12, within the cell membrane.[10] This approach blocks signal transduction downstream of the receptor, irrespective of ligand binding.[10]

Data Presentation: Preclinical Efficacy of TREM-1 Inhibitory Peptides

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of various TREM-1 inhibitory peptides in models of sepsis.

Table 1: Efficacy of TREM-1 Inhibitory Peptides in LPS-Induced Endotoxemia Models

| Peptide | Animal Model | Dosage | Administration Time | Outcome Measure | Result | Reference |

| LP17 | Mouse | 1 mg/kg | 1h pre- or 4h post-LPS | Survival | Improved survival | [10] |

| Rat | 1 mg/kg | 1h post-LPS | Mean Arterial Pressure | Attenuated decrease | [10] | |

| Rat | 1 mg/kg | 1h post-LPS | Serum TNF-α & IL-1β | Significantly reduced | [10] | |

| LR12 | Mouse | Not specified | Pre- or post-LPS | 10-day Survival | Improved survival | [10] |

| Mouse | Not specified | Pre- or post-LPS | Serum Cytokines | Decreased levels | [10] | |

| GF9 | Mouse | 25 mg/kg | 1h pre-LPS | Survival | Rescued from lethality | |

| Mouse | 2.5 mg/kg (HDL-bound) | 1h pre-LPS | Survival | Rescued from lethality | ||

| Mouse | 25 mg/kg | 1h pre-LPS | Serum TNF-α, IL-1β, IL-6 | Marked reduction | ||

| M3 | Mouse | Not specified | Not specified | 7-day Survival | Improved survival | |

| Mouse | Not specified | Not specified | Serum TNF-α & IL-6 | Decreased levels |

Table 2: Efficacy of TREM-1 Inhibitory Peptides in Cecal Ligation and Puncture (CLP) Sepsis Models

| Peptide | Animal Model | Dosage | Administration Time | Outcome Measure | Result | Reference |

| LP17 | Mouse | Not specified | Up to 24h post-CLP | Survival | Significant protection | |

| Rat | Not specified | Post-CLP | 48h and 7-day Survival | Improved survival | [10] | |

| Rat | Not specified | Post-CLP | Serum Cytokines | Reduced levels | [10] | |

| LR12 | Mouse | Not specified | Post-CLP | 7-day Survival | Improved survival | [10] |

| Mouse | Not specified | Post-CLP | Bacterial Load | Reduced in spleen and blood | [10] |

Experimental Protocols

In Vitro Cytokine Inhibition Assay

This protocol is designed to assess the ability of TREM-1 inhibitory peptides to reduce the production of pro-inflammatory cytokines from myeloid cells stimulated with a TLR agonist.

-

Cell Culture: Culture a myeloid cell line (e.g., J774 macrophages) in appropriate media and conditions.

-

Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Pre-incubate the cells with varying concentrations of the TREM-1 inhibitory peptide or a control peptide for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the peptide-treated groups to the LPS-only control group to determine the percentage of inhibition.

In Vivo Murine Model of LPS-Induced Endotoxemia

This model is used to evaluate the in vivo efficacy of TREM-1 inhibitory peptides in a model of systemic inflammation.

-

Animals: Use 8-10 week old C57BL/6 mice, acclimatized for at least one week.

-

Peptide Administration: Administer the TREM-1 inhibitory peptide or vehicle control (e.g., sterile saline) via intraperitoneal (i.p.) injection at the desired dose.

-

LPS Challenge: After the desired pre-treatment time (e.g., 1 hour), induce endotoxemia by i.p. injection of a lethal or sub-lethal dose of LPS (e.g., 15-30 mg/kg).

-

Monitoring: Monitor the mice for signs of sickness and survival for a period of up to 7 days.

-

Blood Collection: At a specified time point post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture for cytokine analysis.

-

Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines using ELISA.

-

Data Analysis: Compare survival curves between treatment groups using a Log-rank (Mantel-Cox) test. Compare serum cytokine levels using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Murine Model of Cecal Ligation and Puncture (CLP) Sepsis

The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve with a silk suture.

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the incision in layers.

-

-

Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.

-

Peptide Administration: Administer the TREM-1 inhibitory peptide or vehicle control at the desired time points (pre- or post-CLP) and route.

-

Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

-

Monitoring and Data Collection: Monitor survival for up to 10 days. Collect blood and tissue samples at specified time points for analysis of bacterial load, cytokine levels, and organ damage markers.

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and the Log-rank test. Analyze other quantitative data using appropriate statistical methods.

Conclusion and Future Directions

The compelling preclinical data strongly support the rationale for developing TREM-1 inhibitory peptides as a novel therapeutic strategy for a range of inflammatory diseases and potentially cancer. By specifically targeting a key amplifier of the inflammatory cascade, these peptides offer the potential to restore immune homeostasis without causing broad immunosuppression. The progression of nangibotide (LR12) into clinical trials marks a significant step forward in validating this approach.[10] Future research will likely focus on optimizing peptide design for improved stability and targeted delivery, exploring combination therapies, and further elucidating the role of TREM-1 in a wider range of pathologies. The continued development of TREM-1 inhibitors holds significant promise for addressing unmet medical needs in the management of acute and chronic inflammatory disorders.

References

- 1. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]

- 8. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. TREM1 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 12. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]

The Design and Synthesis of GF9: A Novel TREM-1 Inhibitor Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a critical amplifier of inflammatory signaling, making it a compelling therapeutic target for a host of inflammatory diseases and cancers. GF9, a novel nonapeptide, has emerged as a promising, first-in-class, ligand-independent inhibitor of TREM-1. Rationally designed based on the Signaling Chain Homo-Oligomerization (SCHOOL) model, GF9 effectively suppresses pro-inflammatory responses by disrupting the crucial interaction between TREM-1 and its signaling adaptor protein, DAP-12. This technical guide provides a comprehensive overview of the design, synthesis, and preclinical evaluation of the GF9 peptide, offering researchers and drug developers the foundational knowledge for future investigation and application.

Design and Mechanism of Action

The GF9 peptide was engineered to specifically interfere with the transmembrane signaling complex of TREM-1. Unlike conventional inhibitors that target the ligand-binding domain, GF9 operates through a ligand-independent mechanism.[1] This was achieved through the innovative SCHOOL model, which predicts that the transmembrane domains of signaling receptors like TREM-1 form functional homo-oligomers to initiate downstream signaling. GF9 was designed to mimic a segment of the TREM-1 transmembrane domain, thereby disrupting the requisite oligomerization and preventing the association with the DAP-12 signaling partner.[1][2]

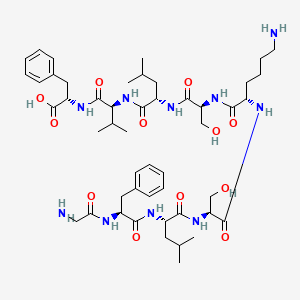

The amino acid sequence of the synthesized GF9 peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe (GLLSKSLVF) .[2]

TREM-1 Signaling Pathway and GF9 Inhibition

The binding of a ligand to the extracellular domain of TREM-1 initiates a signaling cascade that amplifies inflammatory responses. This process is dependent on the association of TREM-1 with the transmembrane adapter protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM). Upon TREM-1 activation, Src-family kinases phosphorylate the ITAM tyrosines within DAP12. This recruits and activates spleen tyrosine kinase (Syk) and zeta-chain-associated protein kinase 70 (ZAP70), which in turn activate downstream pathways including PI3K, PLCγ, and MAPK. The culmination of this cascade is the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.[1] GF9 intervenes at the initial step of this pathway by preventing the productive interaction between TREM-1 and DAP12.[2][3]

Synthesis of the GF9 Peptide